molecular formula C10H8FNO B2518352 2-Fluoro-4-(furan-2-yl)aniline CAS No. 893736-98-6

2-Fluoro-4-(furan-2-yl)aniline

Cat. No.: B2518352
CAS No.: 893736-98-6
M. Wt: 177.178
InChI Key: ZHPLQFFUJXZUOX-UHFFFAOYSA-N
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Description

2-Fluoro-4-(furan-2-yl)aniline is an organic compound that features a fluorine atom and a furan ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(furan-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . For instance, this compound can be synthesized by coupling 2-fluoroaniline with a furan-2-yl boronic acid under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(furan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The nitro group in aniline derivatives can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the nitro group can produce this compound.

Scientific Research Applications

2-Fluoro-4-(furan-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(furan-2-yl)aniline involves its interaction with specific molecular targets. The fluorine atom and furan ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the furan ring, making it less versatile in certain applications.

    4-(Furan-2-yl)aniline: Does not have the fluorine atom, which can affect its reactivity and binding properties.

    2-Fluoro-4-(thiophen-2-yl)aniline: Similar structure but with a thiophene ring instead of a furan ring, leading to different chemical properties.

Uniqueness

2-Fluoro-4-(furan-2-yl)aniline is unique due to the presence of both a fluorine atom and a furan ring, which impart distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity patterns that are not observed in similar compounds.

Properties

IUPAC Name

2-fluoro-4-(furan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPLQFFUJXZUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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